molecular formula C8H3Cl3O2 B14645512 4,5,6-Trichloro-2-benzofuran-1(3H)-one CAS No. 52043-49-9

4,5,6-Trichloro-2-benzofuran-1(3H)-one

Cat. No.: B14645512
CAS No.: 52043-49-9
M. Wt: 237.5 g/mol
InChI Key: HEGYGJGHJVBWRZ-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-benzofuran-1(3H)-one is a chlorinated benzofuran derivative Benzofurans are a class of organic compounds that contain a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-benzofuran-1(3H)-one typically involves the chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Chlorinated solvents like dichloromethane or chloroform

    Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods

Industrial production methods for chlorinated benzofurans may involve continuous flow reactors to ensure efficient chlorination and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trichlorobenzofuran
  • 2,3,5-Trichlorobenzofuran
  • 2,3,6-Trichlorobenzofuran

Comparison

4,5,6-Trichloro-2-benzofuran-1(3H)-one is unique due to the specific positions of the chlorine atoms on the benzofuran ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties compared to other trichlorobenzofuran derivatives.

Conclusion

This compound is a compound of interest due to its potential applications in various fields. Understanding its synthesis, chemical reactions, and applications can provide valuable insights for researchers and industry professionals.

Properties

CAS No.

52043-49-9

Molecular Formula

C8H3Cl3O2

Molecular Weight

237.5 g/mol

IUPAC Name

4,5,6-trichloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H3Cl3O2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2

InChI Key

HEGYGJGHJVBWRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C(=O)O1)Cl)Cl)Cl

Origin of Product

United States

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